N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. DTTB is a thiazole-based compound that has been synthesized using various methods. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Molecular Interactions and Pharmacological Potential
Research on compounds structurally similar to N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide often explores their interaction with biological receptors or their pharmacological potential. For example, studies have investigated the molecular interactions of cannabinoid receptor antagonists, showcasing the synthesis and evaluation of compounds for anticancer activities against various cancer cell lines. Such studies contribute to understanding the mechanistic basis of receptor-ligand interactions and the potential therapeutic applications of these compounds (Shim et al., 2002); (Ravinaik et al., 2021).
Synthesis and Material Applications
Research also extends to the synthesis of novel materials and compounds for specific applications. For instance, the development of electrochromic materials using thiadiazolo[3,4-c]pyridine derivatives demonstrates the potential of such compounds in creating fast-switching, green donor-acceptor-type electrochromic polymers with low bandgaps, indicating their suitability for various electronic and optical applications (Ming et al., 2015).
Biological Activity and Antimicrobial Properties
Several studies have synthesized and evaluated the antimicrobial and antifungal activities of benzamide derivatives, showcasing the broad spectrum of biological activities these compounds possess. This research is crucial for discovering new antimicrobial agents capable of combating resistant strains of bacteria and fungi (Chawla, 2016); (Naganagowda & Petsom, 2011).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, such as this compound, exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the particular biological activity being exhibited.
Mode of Action
The mode of action of this compound is likely to involve interaction with its targets leading to changes in cellular processes. The exact nature of these interactions and changes would depend on the specific biological activity and the target involved. For instance, if the compound is acting as an antioxidant, it might neutralize reactive oxygen species, thereby preventing cellular damage .
Biochemical Pathways
The compound’s effect on biochemical pathways would depend on its specific biological activity and the target involved. For instance, if the compound is acting as an antitumor agent, it might interfere with pathways involved in cell proliferation or survival .
Result of Action
The result of the compound’s action would be a change in the state of the cells or organism, corresponding to the specific biological activity being exhibited. For instance, if the compound is acting as an antitumor agent, the result might be inhibition of tumor growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. These factors might include the pH and temperature of the environment, the presence of other substances that might interact with the compound, and the specific characteristics of the target cells or organisms .
properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3S/c21-12-3-6-14(15(22)9-12)16-10-29-20(23-16)24-19(28)11-1-4-13(5-2-11)25-17(26)7-8-18(25)27/h1-6,9-10H,7-8H2,(H,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVUHUKRCMCWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
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